molecular formula C11H16ClN B2511342 (R)-Cyclobutyl(phenyl)methanamine hydrochloride CAS No. 1956435-19-0

(R)-Cyclobutyl(phenyl)methanamine hydrochloride

Cat. No.: B2511342
CAS No.: 1956435-19-0
M. Wt: 197.71
InChI Key: AAOLJOPKUMMRSZ-MERQFXBCSA-N
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Description

®-Cyclobutyl(phenyl)methanamine hydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclobutyl group attached to a phenylmethanamine structure, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Cyclobutyl(phenyl)methanamine hydrochloride typically involves the following steps:

    Formation of the Cyclobutyl Group: The cyclobutyl group can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment to Phenylmethanamine: The cyclobutyl group is then attached to the phenylmethanamine structure through nucleophilic substitution reactions.

    Hydrochloride Salt Formation: The final step involves converting the free amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-Cyclobutyl(phenyl)methanamine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

®-Cyclobutyl(phenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert it to secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the cyclobutyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

®-Cyclobutyl(phenyl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving amine receptors and neurotransmitter analogs.

    Industry: The compound can be used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ®-Cyclobutyl(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as amine receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Phenylmethanamine: A simpler analog without the cyclobutyl group.

    Cyclobutylamine: Contains the cyclobutyl group but lacks the phenylmethanamine structure.

    Benzylamine: Similar structure but with a benzyl group instead of a cyclobutyl group.

Uniqueness

®-Cyclobutyl(phenyl)methanamine hydrochloride is unique due to the presence of both the cyclobutyl and phenylmethanamine moieties. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(R)-cyclobutyl(phenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c12-11(10-7-4-8-10)9-5-2-1-3-6-9;/h1-3,5-6,10-11H,4,7-8,12H2;1H/t11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOLJOPKUMMRSZ-MERQFXBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)[C@H](C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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